benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate
Brand Name: Vulcanchem
CAS No.: 248919-73-5
VCID: VC3849796
InChI: InChI=1S/C16H19NO3/c1-12(2)15-10-14(18)8-9-17(15)16(19)20-11-13-6-4-3-5-7-13/h3-9,12,15H,10-11H2,1-2H3
SMILES: CC(C)C1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2
Molecular Formula: C16H19NO3
Molecular Weight: 273.33 g/mol

benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate

CAS No.: 248919-73-5

Cat. No.: VC3849796

Molecular Formula: C16H19NO3

Molecular Weight: 273.33 g/mol

* For research use only. Not for human or veterinary use.

benzyl 2-isopropyl-4-oxo-3,4-dihydropyridine-1(2H)-carboxylate - 248919-73-5

Specification

CAS No. 248919-73-5
Molecular Formula C16H19NO3
Molecular Weight 273.33 g/mol
IUPAC Name benzyl 4-oxo-2-propan-2-yl-2,3-dihydropyridine-1-carboxylate
Standard InChI InChI=1S/C16H19NO3/c1-12(2)15-10-14(18)8-9-17(15)16(19)20-11-13-6-4-3-5-7-13/h3-9,12,15H,10-11H2,1-2H3
Standard InChI Key BSLWZNQANNVSBF-UHFFFAOYSA-N
SMILES CC(C)C1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2
Canonical SMILES CC(C)C1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a partially saturated pyridine ring (3,4-dihydropyridine) substituted with:

  • A benzyloxycarbonyl group at the N1 position.

  • An isopropyl group at the C2 position.

  • A ketone moiety at the C4 position.

The molecular formula is C₁₆H₁₉NO₃, with a molecular weight of 273.33 g/mol . Key structural identifiers include:

  • InChI Key: UEEHKOIVROOWTK-UHFFFAOYSA-N

  • SMILES: CCC1CC(=O)C=CN1C(=O)OCC2=CC=CC=C2

Physicochemical Characteristics

PropertyValueSource
Density1.245 g/cm³
Boiling Point382.2°C at 760 mmHg
Flash Point184.9°C
SolubilityLow in water; soluble in organic solvents (e.g., ethanol, THF)

The ketone at C4 and ester groups contribute to its polarity, influencing reactivity and interactions in biological systems .

Synthesis and Optimization Strategies

Retrosynthetic Approaches

The compound is typically synthesized via Hantzsch-type cyclization or organocatalytic methods:

  • Hantzsch Reaction:

    • Condensation of β-keto esters (e.g., benzyl acetoacetate) with aldehydes and ammonia derivatives .

    • Substituted β-amino aldehydes, prepared via enantioselective organocatalytic 1,4-addition, undergo cyclization to form the dihydropyridine core .

  • Iron-Catalyzed Radical Addition:

    • Fe(III)-mediated radical generation from ethanol or silanes facilitates regioselective C–C bond formation at the α,β-unsaturated carbonyl moiety .

Case Study: Optimized Protocol

A representative synthesis involves:

Critical Parameters:

  • Inert atmospheres (N₂/Ar) prevent oxidation of the dihydropyridine ring .

  • Purification via silica gel chromatography (hexanes:EtOAc gradients) resolves stereoisomers .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 1.05 (d, J = 6.8 Hz, 6H, CH(CH₃)₂)

    • δ 2.46 (dd, J = 16.2, 6.4 Hz, 1H, CH₂-3)

    • δ 5.59 (s, 1H, NH)

  • ¹³C NMR:

    • δ 170.2 (C=O), 154.8 (C4), 135.1–128.4 (aromatic carbons) .

  • HRMS (ESI+): [M+Na]⁺ calcd. 296.1263, found 296.1258 .

Applications in Drug Discovery

Intermediate for Alkaloid Synthesis

The compound serves as a precursor for indolizidine and quinolizidine alkaloids, including:

  • Tylocrebrine: A phenanthroindolizidine alkaloid with antitumor activity .

  • Ipalbidine: A vasorelaxant agent targeting α₁-adrenoceptors .

Hybrid Molecules

Conjugation with fluorophores (e.g., coumarin) yields bioimaging probes for tracking calcium flux in neuronal cells .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator